2-(4-Chlorophenyl)-2-methylmorpholine hydrochloride

CAS No.: 109461-19-0

Cat. No.: VC2437778

Molecular Formula: C11H15Cl2NO

Molecular Weight: 248.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 109461-19-0 |

|---|---|

| Molecular Formula | C11H15Cl2NO |

| Molecular Weight | 248.15 g/mol |

| IUPAC Name | 2-(4-chlorophenyl)-2-methylmorpholine;hydrochloride |

| Standard InChI | InChI=1S/C11H14ClNO.ClH/c1-11(8-13-6-7-14-11)9-2-4-10(12)5-3-9;/h2-5,13H,6-8H2,1H3;1H |

| Standard InChI Key | HSJCAAPDEIAQIX-UHFFFAOYSA-N |

| SMILES | CC1(CNCCO1)C2=CC=C(C=C2)Cl.Cl |

| Canonical SMILES | CC1(CNCCO1)C2=CC=C(C=C2)Cl.Cl |

Introduction

Chemical Identity and Structure

Molecular Composition and Fundamental Properties

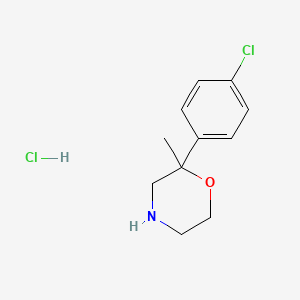

2-(4-Chlorophenyl)-2-methylmorpholine hydrochloride is identified by the CAS number 109461-19-0 and has been documented in chemical databases since its initial registration in 2005, with the most recent update occurring in March 2025 . The compound has a molecular weight of 248.15 g/mol, calculated based on its molecular formula C₁₁H₁₅Cl₂NO . This formula reflects the presence of the morpholine ring structure with the 4-chlorophenyl and methyl substituents at the 2-position, as well as the hydrochloride salt form.

Structural Representation and Visualization

The molecular structure of 2-(4-Chlorophenyl)-2-methylmorpholine hydrochloride consists of a central morpholine ring (a six-membered heterocycle containing both oxygen and nitrogen atoms) with a 4-chlorophenyl group and a methyl group attached at the 2-position, plus a hydrochloride counterion . This structure can be visualized in both 2D and 3D representations, providing insights into its spatial arrangement and potential binding interactions.

Chemical Identifiers and Nomenclature

The compound is registered in multiple chemical databases and can be identified through various systematic names and identifiers as shown in Table 1.

Table 1: Chemical Identifiers for 2-(4-Chlorophenyl)-2-methylmorpholine Hydrochloride

| Identifier Type | Value |

|---|---|

| PubChem CID | 3066042 |

| CAS Number | 109461-19-0 |

| IUPAC Name | 2-(4-chlorophenyl)-2-methylmorpholine;hydrochloride |

| InChI | InChI=1S/C11H14ClNO.ClH/c1-11(8-13-6-7-14-11)9-2-4-10(12)5-3-9;/h2-5,13H,6-8H2,1H3;1H |

| InChIKey | HSJCAAPDEIAQIX-UHFFFAOYSA-N |

| SMILES | CC1(CNCCO1)C2=CC=C(C=C2)Cl.Cl |

| DSSTox Substance ID | DTXSID80911180 |

| Wikidata | Q82881261 |

Data sourced from PubChem database entry

Structural Relationships and Chemical Family

Parent Compound Relationship

2-(4-Chlorophenyl)-2-methylmorpholine hydrochloride is the hydrochloride salt of the parent compound 2-(4-Chlorophenyl)-2-methylmorpholine (PubChem CID 3066043) . The parent compound serves as the free base form, while the addition of hydrochloride creates the salt form that may offer improved stability, solubility, or bioavailability for research or pharmaceutical applications.

Structural Analogs and Related Compounds

Several related morpholine derivatives share structural similarities with our target compound, though each possesses distinct properties. For example, compounds such as (2R)-2-(4-chlorophenyl)morpholine hydrochloride differ in the absence of the methyl group at the 2-position and feature specific stereochemistry . These structural variations can significantly impact the compounds' pharmacological profiles and potential applications.

Chemical Classification

As a substituted morpholine, this compound belongs to a broader class of heterocyclic organic compounds that contain both nitrogen and oxygen in their ring structure. The morpholine scaffold appears in numerous pharmaceutically active compounds, contributing to a wide range of biological activities. The specific substitution pattern with the 4-chlorophenyl and methyl groups at the 2-position creates a unique chemical entity with potentially distinct properties compared to other morpholine derivatives.

Synthesis and Preparation

Synthetic Routes

-

Synthesis of the free base 2-(4-Chlorophenyl)-2-methylmorpholine followed by salt formation with hydrogen chloride

-

Direct cyclization reactions to form the morpholine ring with the appropriate substituents

-

Modification of existing morpholine derivatives to introduce the 4-chlorophenyl and methyl groups

The development of efficient and scalable synthetic routes would be essential for further research and potential applications of this compound.

Purification and Characterization

Following synthesis, purification techniques such as recrystallization, chromatography, or other separation methods would be employed to obtain the compound with high purity. Characterization would typically involve multiple analytical techniques to confirm the structure and assess purity, including:

-

NMR spectroscopy (¹H and ¹³C)

-

Mass spectrometry

-

Elemental analysis

-

Infrared spectroscopy

-

X-ray crystallography (for solid-state structure determination)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume